molecular formula C12H9BrN2O2 B13895812 2-(p-Bromoanilino)nicotinic acid

2-(p-Bromoanilino)nicotinic acid

Cat. No.: B13895812
M. Wt: 293.12 g/mol
InChI Key: FYKZUPUYMSLAEP-UHFFFAOYSA-N
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Description

2-(p-Bromoanilino)nicotinic acid is a sophisticated organic compound that serves as a valuable building block in scientific research and development. This molecule features a nicotinic acid (pyridine-3-carboxylic acid) core, a structure of significant importance in biological systems and pharmaceutical agents . This core is further functionalized with a p-bromoanilino substituent, which enhances its utility in organic synthesis. The bromine atom offers a reactive site for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to create a diverse array of more complex molecular architectures. The anilino nitrogen provides a point for hydrogen bonding, which can be critical in the design of molecules for target binding. While the specific biological profile of 2-(p-Bromoanilino)nicotinic acid is not fully established, its structural features make it a compound of high interest. Researchers may investigate its potential as a precursor in the synthesis of novel heterocyclic compounds, like pyridopyrimidinones, which are known to possess various pharmacological activities . Its framework is also relevant for exploring new chemical entities with potential analgesic or anti-inflammatory properties, given that other 2-substituted nicotinic acid derivatives have shown such activity in scientific studies . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any personal use. Researchers should consult safety data sheets prior to handling.

Properties

Molecular Formula

C12H9BrN2O2

Molecular Weight

293.12 g/mol

IUPAC Name

2-(4-bromoanilino)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H9BrN2O2/c13-8-3-5-9(6-4-8)15-11-10(12(16)17)2-1-7-14-11/h1-7H,(H,14,15)(H,16,17)

InChI Key

FYKZUPUYMSLAEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NC2=CC=C(C=C2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(p-Bromoanilino)nicotinic acid

General Synthetic Route

The synthesis of 2-(p-Bromoanilino)nicotinic acid typically follows a nucleophilic aromatic substitution or amide formation pathway, starting from 2-chloronicotinic acid and p-bromoaniline. The reaction involves the displacement of the chlorine atom in 2-chloronicotinic acid by the amino group of p-bromoaniline, forming the anilino substitution at the 2-position of the pyridine ring.

Reaction Scheme:
  • Starting Materials:

    • 2-Chloronicotinic acid
    • p-Bromoaniline
  • Reaction Conditions:

    • Reflux in anhydrous organic solvents (e.g., benzene or similar)
    • Presence of base or catalyst to facilitate nucleophilic substitution
    • Reaction time: Typically 2 hours reflux followed by overnight standing for completion
  • Workup:

    • Filtration of the solid product
    • Recrystallization from ethanol or suitable solvent to purify the product

This method is supported by analogous syntheses reported for nicotinamide derivatives, where nicotinic acid is first converted to an acid chloride intermediate by reaction with thionyl chloride, followed by reaction with substituted anilines such as p-bromoaniline to yield the corresponding amide or anilino derivatives.

Detailed Stepwise Preparation (Based on Nicotinamide Analogues Synthesis)

Step Description Reagents & Conditions Notes
1 Conversion of Nicotinic Acid to Acid Chloride Nicotinic acid (0.01 mol) + Thionyl chloride (12.1 mL) Heated for 45 min; excess thionyl chloride removed by distillation
2 Reaction with p-Bromoaniline p-Bromoaniline (0.01 mol) + Anhydrous benzene (25 mL) Reflux for 2 hours, then kept overnight
3 Isolation and Purification Filtration of solid product Recrystallization from absolute ethanol

The product, 2-(p-Bromoanilino)nicotinic acid, is obtained as a purified solid with characteristic IR peaks indicating amide formation (e.g., C=O stretch around 1656 cm⁻¹, N-H stretch around 3370 cm⁻¹, and C-Br stretch near 705 cm⁻¹), and confirmed by ^1H NMR and mass spectrometry.

Alternative Preparation of Nicotinic Acid Intermediate

The nicotinic acid starting material can be prepared via hydrolysis of 3-cyanopyridine using sodium hydroxide under controlled temperature (90-95 °C) and time (58-62 minutes). The process involves:

  • Dissolving 3-cyanopyridine in deionized water
  • Adding 40% sodium hydroxide dropwise at elevated temperature
  • Hydrolysis to sodium nicotinate solution
  • Ion exchange using ammonium cation exchange resin to obtain ammonium nicotinate
  • Evaporation to dryness to yield nicotinic acid

This method offers advantages of simplicity, lower cost, and higher conversion efficiency compared to older methods.

Data Tables and Analytical Findings

Comparative Structural Features of Related Compounds

Compound Name Structural Features Unique Characteristics
2-Chloronicotinic Acid Chlorine substituent on pyridine ring Precursor for nucleophilic substitution
4-Bromoaniline Bromine substituent on aniline ring Common nucleophile in substitution reactions
Nicotinic Acid Pyridine-3-carboxylic acid core Essential vitamin B3 derivative
2-(p-Bromoanilino)nicotinic acid Pyridine ring with p-bromoanilino substitution at 2-position Combines nicotinic acid and p-bromoaniline moieties; potential bioactivity

Spectroscopic Data Summary for 2-(p-Bromoanilino)nicotinic acid (from analogous nicotinamide derivatives)

Technique Observed Data Interpretation
IR Spectroscopy 1656 cm⁻¹ (C=O), 3370 cm⁻¹ (N-H), 705 cm⁻¹ (C-Br) Confirms amide bond and bromo substitution
^1H NMR (300 MHz, CDCl₃) δ = 8.1 (d, pyridine H), 7.2 (s, NH), 7.8 (d, aromatic H) Proton environments consistent with structure
Mass Spectrometry m/z = 263 [M+H]^+ Molecular ion peak confirming molecular weight

Analysis of Preparation Methods

  • The preparation of 2-(p-Bromoanilino)nicotinic acid via nucleophilic substitution on 2-chloronicotinic acid is a well-established and efficient route, allowing for selective substitution at the 2-position of the pyridine ring.

  • The use of thionyl chloride to convert nicotinic acid to the acid chloride intermediate is a critical step that facilitates the subsequent amide bond formation with p-bromoaniline.

  • Reaction conditions involving reflux in anhydrous solvents and controlled reaction times ensure high yields and purity.

  • Alternative preparation of nicotinic acid from 3-cyanopyridine by hydrolysis offers a cost-effective and scalable method to obtain the starting material.

  • Bromination methods for nicotinic acid derivatives provide access to brominated intermediates when positional isomerism is required.

  • The purification steps including recrystallization and ion-exchange resin treatment enhance product purity, essential for biological and medicinal applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromoanilino)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(p-Bromoanilino)nicotinic acid is a compound that combines structural features of nicotinic acid with a p-bromoaniline moiety. It has a pyridine ring substituted at the 2-position with a p-bromoanilino group and the chemical formula C₁₁H₈BrN₃O₂. This compound is of interest for its potential biological activities and applications in medicinal chemistry.

Research and Applications

Research indicates that compounds related to 2-(p-Bromoanilino)nicotinic acid exhibit significant biological activities:

  • Antimicrobial Properties Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity Studies suggest potential anticancer properties.

Applications

The applications of 2-(p-Bromoanilino)nicotinic acid include:

  • Medicinal Chemistry As a building block for synthesizing more complex molecules with drug-like properties.
  • Chemical Research As a reagent in organic synthesis.
  • Biological Studies For investigating its interactions with biological systems.

Compound comparisons

Compound NameStructural FeaturesUnique Characteristics
2-Chloronicotinic AcidChlorine substituent on the pyridine ringUsed as a precursor for various derivatives
4-BromoanilineBromine substituent on anilineCommonly used in dye synthesis
Nicotinic AcidBasic structure of pyridine with carboxylic acidEssential nutrient (Vitamin B3)
2-(m-Anilino)nicotinic Acidm-Anilino substitution instead of p-bromoDifferent receptor interaction profile

Mechanism of Action

The mechanism of action of 2-(4-bromoanilino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The pharmacological activity of nicotinic acid derivatives is highly dependent on substitution patterns. Below is a comparison of key structural analogs:

Compound Name Substitution Position Molecular Formula Molecular Weight Key Functional Groups
2-(p-Bromoanilino)nicotinic acid 2-position (pyridine) Not explicitly provided - p-Bromoanilino, carboxylic acid
2-Amino-5-bromonicotinic acid 2-amino, 5-bromo C₆H₅BrN₂O₂ 217.02 Amino, bromine, carboxylic acid
4-Bromonicotinic acid 4-bromo C₆H₄BrNO₂ 202.01 Bromine, carboxylic acid
2-(Butylamino)isonicotinic acid 2-butylamino (isonicotinic) C₁₀H₁₄N₂O₂ 194.23 Butylamino, carboxylic acid
Nicotinic acid None C₆H₅NO₂ 123.11 Carboxylic acid

Key Observations :

  • Amino vs. Anilino Groups: The p-bromoanilino group in the target compound introduces aromaticity and bulkiness, which may improve receptor binding specificity compared to smaller substituents like amino or butylamino groups .

Pharmacological and Clinical Profiles

While direct data for 2-(p-Bromoanilino)nicotinic acid are unavailable, insights can be drawn from studies on nicotinic acid analogs:

Efficacy in Hyperphosphatemia:
  • Nicotinic acid and its derivatives significantly reduce serum phosphorus in dialysis patients without increasing calcium levels, a critical advantage over calcium-based binders .
  • Lipid Modulation: Nicotinic acid analogs elevate HDL (63% increase) and lower triglycerides (26% reduction) . The bromoanilino group may amplify these effects due to enhanced receptor interaction, though this requires validation.

Physicochemical Properties

  • Solubility: The p-bromoanilino group likely reduces water solubility compared to nicotinic acid (sparingly soluble in water) . This could necessitate formulation adjustments for clinical use.
  • Stability : Bromine’s electron-withdrawing effect may enhance stability under acidic conditions, as observed in other brominated pyridines .

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